Quinocide

Antimalarial Radical Cure Vivax Malaria

Quinocide (CAS 525-61-1), an 8-aminoquinoline derivative, is a synthetic antimalarial compound with documented activity against the tissue stages of Plasmodium vivax, which are responsible for relapses of the disease. It functions as a gametocytocide against sexual forms of all malaria parasite species and exerts a sporontocidal effect.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
CAS No. 525-61-1
Cat. No. B012181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinocide
CAS525-61-1
SynonymsQuinocide; 8-[(4-Aminopentyl)amino]-6-methoxyquinoline; Khinocyde; N-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine; 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine; 4-aminopentyl-(6-methoxy-8-quinolyl)amine; N1-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine; Pri
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N
InChIInChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3
InChIKeyNBAFIBBHADOTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinocide (CAS 525-61-1): An 8-Aminoquinoline Antimalarial with Tissue Schizontocidal Activity for Procurement and Analytical Reference


Quinocide (CAS 525-61-1), an 8-aminoquinoline derivative, is a synthetic antimalarial compound with documented activity against the tissue stages of Plasmodium vivax, which are responsible for relapses of the disease [1]. It functions as a gametocytocide against sexual forms of all malaria parasite species and exerts a sporontocidal effect [2]. As a structural isomer of primaquine, it exhibits a similar pharmacological profile but demonstrates distinct physicochemical properties, including a melting point range of 174–176 °C and exceptionally high solubility in water (1:2 ratio) [3].

Why Quinocide (CAS 525-61-1) Cannot Be Substituted by Generic 8-Aminoquinolines for Analytical and Toxicological Investigations


The unique structural identity of quinocide as a positional isomer of primaquine confers distinct analytical, toxicological, and pharmacological properties that preclude straightforward substitution with other 8-aminoquinolines. The presence of quinocide as a contaminant in primaquine formulations at concentrations ranging from 2.12% to 2.71% w/w can significantly alter the safety profile of the drug, with documented additive or synergistic toxic effects [1]. Furthermore, the optimized analytical methods for separating quinocide from primaquine are specific to the physicochemical and stereochemical differences between these isomers, rendering generic analytical approaches for other antimalarials ineffective for the precise quantification of this impurity [2].

Quinocide (CAS 525-61-1) Procurement and Selection Guide: Quantitative Evidence of Differentiation


Quinocide vs. Acriquine/Plasmocide: Radical Cure Efficacy in Vivax Malaria

In a large-scale field study, a 10- or 14-day course of quinocide proved as effective as a lengthy course of acriquine combined with plasmocide for both anti-relapse treatment and pre-epidemic prophylaxis of vivax malaria [1].

Antimalarial Radical Cure Vivax Malaria

Quantification of Quinocide as a Critical Impurity in Primaquine Formulations

A validated capillary zone electrophoresis method determined quinocide concentrations of 2.12% and 2.71% (w/w) in primaquine tablets from two different commercial sources, establishing the baseline for quality control [1].

Pharmaceutical Analysis Impurity Profiling Primaquine

Enhanced Toxicity of Quinocide-Primaquine Mixtures: A Critical Safety Differentiator

Mixtures of quinocide with primaquine demonstrate significantly increased toxicity; a combination containing 6.0% quinocide was found to be twice as toxic as a 0.5% quinocide mixture [1].

Toxicology Drug Safety Primaquine

Analytical Resolution of Quinocide from Primaquine: Optimized Separation Conditions

Using a capillary electrophoretic method with 15 mM hydroxypropyl-γ-cyclodextrin, baseline separation of quinocide from primaquine enantiomers was achieved in under 5 minutes, with resolution factors (Rs) between 2 and 4 when using β-cyclodextrin or 18-crown-6 ether [1].

Analytical Chemistry Chiral Separation Capillary Electrophoresis

Solubility and Physical Property Differentiation: Quinocide vs. Primaquine

Quinocide exhibits exceptionally high water solubility (1:2 ratio, i.e., 500 mg/mL), a property that contrasts with the more limited aqueous solubility of primaquine and may influence its bioavailability and formulation characteristics [1]. Its melting point of 174-176 °C provides a clear thermal differentiation for identity testing [2].

Physicochemical Properties Formulation Drug Solubility

Targeted Application Scenarios for Quinocide (CAS 525-61-1) Based on Quantifiable Evidence


Pharmaceutical Quality Control: Quantification of Quinocide Impurity in Primaquine Formulations

Quinocide is an essential analytical reference standard for the quality control of primaquine phosphate active pharmaceutical ingredients (APIs) and finished dosage forms. The validated capillary zone electrophoresis and capillary electrophoretic methods described by Elbashir et al. (2009) and Németh et al. (2010) provide robust protocols for quantifying quinocide impurity levels in the range of 2–3% w/w. Laboratories can leverage these methods to ensure primaquine batches comply with pharmacopoeial impurity limits and to mitigate the known toxicity enhancement associated with higher quinocide content [1].

Toxicological Research: Investigating the Synergistic Toxicity of Quinocide-Primaquine Mixtures

The documented finding that a 6.0% quinocide mixture is twice as toxic as a 0.5% mixture in primaquine underscores the critical need for further toxicological investigations [1]. This quantifiable toxicity differential positions quinocide as a key compound for studies aimed at elucidating the mechanisms of primaquine-associated hemolytic toxicity, methemoglobinemia, and neurotoxicity, which are known adverse effects of the 8-aminoquinoline class [2].

Analytical Method Development: Optimizing Chiral and Isomer Separations of Antimalarials

Quinocide serves as a challenging and relevant test probe for developing and validating advanced analytical separation techniques, such as capillary electrophoresis with cyclodextrin modifiers and supercritical fluid chromatography-mass spectrometry (SFC-MS) [1][2]. Its structural similarity to primaquine necessitates highly selective methods, and the published optimized conditions—achieving baseline separation in under 5 minutes—provide a benchmark for researchers developing novel separation technologies for pharmaceutical analysis.

Historical and Epidemiological Studies: Evaluating Radical Cure Regimens in Mass Drug Administration

For researchers examining the historical efficacy of antimalarial interventions, quinocide offers a unique case study. The direct comparative evidence showing that a short 10- to 14-day quinocide course is as effective as a lengthy acriquine/plasmocide regimen for radical cure of vivax malaria [1] provides valuable insights for analyzing past malaria control programs and informing the design of future mass drug administration strategies.

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